rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
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Overview
Description
rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a heterocyclic compound that features both pyrrolidine and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often include the use of solid-phase synthesis techniques and transition metal catalysis to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride
- rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
- rac-(3R,6R)-4-benzyl-3-(hydroxymethyl)-6-(phenoxymethyl)morpholine-3-carbonitrile
Uniqueness
rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is unique due to its specific stereochemistry and the presence of both pyrrolidine and morpholine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMFXRROVYNJQ-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CO[C@@H](CN2C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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